molecular formula C23H25N3O B2454547 (4-((3,5-Dimethylphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone CAS No. 1226459-34-2

(4-((3,5-Dimethylphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone

Cat. No. B2454547
CAS RN: 1226459-34-2
M. Wt: 359.473
InChI Key: GBOUBVCDQFYMIH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C23H25N3O and a molecular weight of 359.473. It belongs to the class of organic compounds known as hydroquinolones, which are compounds containing a hydrogenated quinoline bearing a ketone group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the acylation of 5,7-di(tert-butyl)-2-[5,8-dimethyl-4-(3,5-dimethylphenylamino)quinolin-2-yl]-3-(3,5-dimethylphenylamino)tropone involves the amino group at the tropone ring and leads to 3-[N-acetyl-(3,5-dimethylphenyl)amino]-5,7di(tert-butyl)-2-[5,8-dimethyl-4-(3.5-dimethylphenylamino)quinolin-2-yl]tropone .

Scientific Research Applications

Anticancer Potential

A study presented a derivative, RM-581, showing potent cytotoxic activity against breast cancer MCF-7 cell culture and significant tumor growth inhibition in a mouse xenograft model of breast cancer. This compound was synthesized by replacing the androstane backbone of a previous lead candidate with a mestranol moiety, resulting in improved metabolic stability and selectivity over normal cells (Perreault et al., 2017).

Antimicrobial and Antitubercular Activities

Mefloquine derivatives have shown significant anti-tubercular activities, as indicated by their minimum inhibitory concentrations in in vitro assays against M. tuberculosis H37Rv ATTC 27294. This underscores the potential of quinolin-2-yl derivatives in developing new treatments for tuberculosis (Wardell et al., 2011).

Optical and Structural Studies

An exploration of the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones revealed insights into their electronic absorption, excitation, and fluorescence properties in various solvents. This study contributes to understanding the effects of structure and environment on the optical behavior of such compounds, with potential implications for material science applications (Al-Ansari, 2016).

Synthesis and Characterization

Research has also focused on synthesizing new derivatives and characterizing their structures and properties. For example, novel s-triazine-based thiazolidinones with antimicrobial properties were synthesized, showcasing the versatility of quinolin-2-yl derivatives in creating compounds with potential pharmaceutical applications (Patel et al., 2012).

properties

IUPAC Name

[4-(3,5-dimethylanilino)quinolin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-16-12-17(2)14-18(13-16)24-21-15-22(23(27)26-10-6-3-7-11-26)25-20-9-5-4-8-19(20)21/h4-5,8-9,12-15H,3,6-7,10-11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOUBVCDQFYMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3,5-Dimethylphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone

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